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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123

Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and scientists using JNJ-47965567, a potent and selective P2X7

receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vitro experiments using JNJ-47965567?

A1: For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent and vehicle

control for JNJ-47965567.[1] It is important to ensure that the final concentration of DMSO in

the experimental medium is consistent across all treatment groups, including the vehicle

control, and is kept at a low level (typically ≤0.1%) to avoid solvent-induced cellular toxicity. In

some in vitro experiments, such as those involving ATP-induced ethidium+ uptake in J774

macrophages, DMSO was used as the vehicle control for JNJ-47965567.[1]

Q2: What is the appropriate vehicle control for in vivo animal studies with JNJ-47965567?

A2: For in vivo administration, a cyclodextrin-based solvent is a suitable vehicle control.

Specifically, 2-(hydroxypropyl)-beta-cyclodextrin (β-CD) has been successfully used to dissolve

and administer JNJ-47965567 in rodent models.[1] In studies with SOD1G93A mice, JNJ-

47965567 was dissolved in a 30% w/v solution of β-CD in Milli-Q water for intraperitoneal
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injections.[1][2][3] Another described in vivo formulation consists of 10% DMSO, 40% PEG300,

5% Tween-80, and 45% Saline.

Q3: I am observing poor solubility of JNJ-47965567. How can I improve it?

A3: JNJ-47965567 is soluble in DMSO and 1eq. HCl.[4] For in vitro stock solutions, dissolving

in 100% DMSO is recommended.[1] For in vivo use, solubility can be enhanced by using a

cyclodextrin-based solvent.[1] If you are still experiencing solubility issues, gentle warming and

sonication may aid in dissolution. It is also crucial to use fresh, high-quality solvents, as

moisture-absorbing DMSO can reduce solubility.[5]

Q4: What is the mechanism of action of JNJ-47965567?

A4: JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion

channel activated by extracellular ATP.[6][7] While initially thought to be a competitive

antagonist, recent studies suggest a non-competitive mechanism of inhibition.[1] It blocks the

binding of ATP to the P2X7 receptor, thereby inhibiting the downstream signaling cascade that

leads to the release of pro-inflammatory cytokines like IL-1β.[8]
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Issue Potential Cause Recommended Solution

Inconsistent results between

experiments

Variability in compound

preparation.

Prepare fresh stock solutions

of JNJ-47965567 in DMSO for

each experiment. Store stock

solutions at -20°C or -80°C for

long-term stability.[1][9] Ensure

the final concentration of the

vehicle is identical across all

experimental and control

groups.

Unexpected cellular toxicity in

vitro

High concentration of DMSO in

the final culture medium.

Maintain a final DMSO

concentration of ≤0.1% in your

cell culture. Prepare serial

dilutions of your JNJ-47965567

stock solution to achieve the

desired final concentration

while minimizing the vehicle

concentration.

Precipitation of the compound

in aqueous solutions

Poor solubility of JNJ-

47965567 in aqueous buffers.

For in vitro assays, ensure the

final concentration of DMSO is

sufficient to maintain solubility.

For in vivo preparations, use a

solubilizing agent like 2-

(hydroxypropyl)-beta-

cyclodextrin.[1]

Lack of efficacy in an in vivo

neuroinflammation model

Inadequate dosing or

administration route.

A dose of 30 mg/kg

administered intraperitoneally

(i.p.) has been shown to be

effective in rodent models of

neuropathic pain and

amphetamine-induced

hyperactivity.[1][6] Consider

optimizing the dose and

administration route for your

specific model.
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Quantitative Data Summary
Table 1: Potency and Affinity of JNJ-47965567

Parameter Species Value Reference

pKi Human 7.9 ± 0.07 [6]

pKi Rat 8.7 ± 0.07 [6]

pIC50 (IL-1β release) Human Blood 6.7 ± 0.07 [6]

pIC50 (IL-1β release) Human Monocytes 7.5 ± 0.07 [6]

pIC50 (IL-1β release) Rat Microglia 7.1 ± 0.1 [6]

IC50 (ATP-induced

ethidium+ uptake)

Murine J774

Macrophages
54 ± 24 nM [1]

Experimental Protocols
In Vitro IL-1β Release Assay (Human Monocytes)

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood

and purify monocytes using CD14 microbeads.

Cell Culture and Priming: Culture isolated monocytes in RPMI-1640 medium supplemented

with 10% fetal bovine serum and 1% penicillin-streptomycin. Prime the cells with

lipopolysaccharide (LPS; 1 µg/mL) for 4 hours to induce pro-IL-1β expression.

Antagonist Treatment: Pre-incubate the primed monocytes with varying concentrations of

JNJ-47965567 or vehicle control (DMSO) for 30 minutes.

P2X7R Activation: Activate the P2X7 receptor by adding Benzoylbenzoyl-ATP (Bz-ATP; 300

µM) for 30 minutes.

Quantification: Collect the cell supernatant and measure the concentration of released IL-1β

using a commercially available ELISA kit.

In Vivo Administration in a Murine Model of ALS
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Compound Preparation: Dissolve JNJ-47965567 in a solution of 30% (w/v) 2-

(hydroxypropyl)-beta-cyclodextrin in Milli-Q water to a final concentration for a 30 mg/kg

dose.[1]

Administration: Administer the prepared JNJ-47965567 solution or the vehicle control (30%

β-CD) to SOD1G93A mice via intraperitoneal (i.p.) injection.[1][2]

Dosing Regimen: In one study, injections were given three times a week from the onset of

the disease until the end stage.[1] Another study administered the compound four times per

week starting from a pre-symptomatic stage.[2][3]
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Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.
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Caption: General Experimental Workflows for In Vitro and In Vivo Studies.
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Click to download full resolution via product page

Caption: Troubleshooting Logic for JNJ-47965567 Formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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